molecular formula C6H10N2S B14469785 3H-Pyrazole-3-thione, 1,2-dihydro-1,2,4-trimethyl- CAS No. 66187-19-7

3H-Pyrazole-3-thione, 1,2-dihydro-1,2,4-trimethyl-

Cat. No.: B14469785
CAS No.: 66187-19-7
M. Wt: 142.22 g/mol
InChI Key: HMSQCMVNWFFIPR-UHFFFAOYSA-N
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Description

3H-Pyrazole-3-thione, 1,2-dihydro-1,2,4-trimethyl- is a heterocyclic compound with the molecular formula C6H10N2S It is a derivative of pyrazole, characterized by the presence of a thione group at the 3-position and three methyl groups at the 1, 2, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazole-3-thione, 1,2-dihydro-1,2,4-trimethyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-trimethyl-3-pyrazolone with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert solvent like toluene or xylene, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazole-3-thione, 1,2-dihydro-1,2,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3H-Pyrazole-3-thione, 1,2-dihydro-1,2,4-trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Pyrazole-3-thione, 1,2-dihydro-1,2,4-trimethyl- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **3H-Pyrazole-3-thione, 1,2-dihydro-

Properties

CAS No.

66187-19-7

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

1,2,4-trimethylpyrazole-3-thione

InChI

InChI=1S/C6H10N2S/c1-5-4-7(2)8(3)6(5)9/h4H,1-3H3

InChI Key

HMSQCMVNWFFIPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N(C1=S)C)C

Origin of Product

United States

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